Pyrifenox
Overview
Description
Pyrifenox is an antifungal compound primarily used in agriculture to control fungal pathogens. It functions by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes . This compound is particularly effective against powdery mildew, scab, and other fungal diseases affecting a variety of crops .
Scientific Research Applications
Pyrifenox has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of oxime formation and substitution reactions.
Mechanism of Action
Target of Action
Pyrifenox is an antifungal compound that primarily targets the biosynthesis of ergosterol . Ergosterol is a crucial component of fungal cell membranes, playing a role similar to cholesterol in animal cells. By inhibiting ergosterol biosynthesis, this compound disrupts the integrity and function of the fungal cell membrane .
Mode of Action
This compound interacts with its target by inhibiting the biosynthesis of ergosterol . This inhibition disrupts the structure and function of the fungal cell membrane, leading to impaired growth and eventual cell death . The compound’s effectiveness can vary among different fungal species, possibly due to differences in the expression of efflux pump genes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . Ergosterol is vital for maintaining the fluidity and integrity of fungal cell membranes. By inhibiting this pathway, this compound disrupts the normal function of the cell membrane, leading to impaired growth and cell death .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of cell membrane integrity and function due to inhibited ergosterol biosynthesis . This leads to impaired growth and eventual death of the fungal cells . In addition, this compound has been shown to affect the architecture of the fungal capsule and the export of the major capsule component, glucuroxylomannan (GXM), in certain fungal species .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s effectiveness can vary among different fungal species, possibly due to differences in the expression of efflux pump genes . Additionally, the compound’s persistence in the environment suggests that environmental conditions such as temperature, pH, and soil composition could potentially influence its stability and activity .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Pyrifenox affects phytopathogens by inhibiting the biosynthesis of ergosterol . Ergosterol is a crucial component of fungal cell membranes, and its disruption can lead to cell death .
Cellular Effects
This compound has been shown to have differential effects on different species of fungi. For instance, it inhibits the growth of Cryptococcus neoformans but is less effective against Cryptococcus gattii . This difference in sensitivity is associated with the expression of efflux pump genes, particularly AFR1 and AFR2 .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of ergosterol biosynthesis . This disruption of membrane function leads to the death of the fungal cells .
Metabolic Pathways
This compound is involved in the metabolic pathway of ergosterol biosynthesis . It interacts with the enzymes involved in this pathway, leading to the disruption of ergosterol production .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrifenox, chemically known as 2’,4’-dichloro-2-(3-pyridyl)acetophenone O-methyloxime, is synthesized through a series of chemical reactions. The synthesis typically involves the following steps:
Formation of 2’,4’-dichloroacetophenone: This is achieved by chlorination of acetophenone.
Introduction of the pyridyl group: The 3-pyridyl group is introduced via a Friedel-Crafts acylation reaction.
Oxime formation: The final step involves the formation of the O-methyloxime derivative by reacting the ketone with hydroxylamine and methanol under acidic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the pyridyl ring, leading to the formation of N-oxides.
Reduction: The compound can be reduced to its corresponding amine derivative under specific conditions.
Substitution: This compound can participate in nucleophilic substitution reactions, especially at the chlorinated positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: this compound amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Fenpicoxamid: Another antifungal agent used to combat resistant fungal strains.
Boscalid: A fungicide with a different mode of action, targeting the succinate dehydrogenase enzyme.
Chlorothalonil: A broad-spectrum fungicide used in various agricultural applications.
Uniqueness of Pyrifenox: this compound is unique in its specific inhibition of ergosterol biosynthesis, making it highly effective against certain fungal pathogens. Its ability to affect the capsule architecture and export of glucuronoxylomannan in Cryptococcus species further distinguishes it from other antifungal agents .
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-N-methoxy-2-pyridin-3-ylethanimine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c1-19-18-14(7-10-3-2-6-17-9-10)12-5-4-11(15)8-13(12)16/h2-6,8-9H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPCAYZTYMHQEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(CC1=CN=CC=C1)C2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2042359 | |
Record name | Pyrifenox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2042359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88283-41-4 | |
Record name | Pyrifenox | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88283-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrifenox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2042359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethanone, 1-(2,4-dichlorophenyl)-2-(3-pyridinyl)-, O-methyloxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.187 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Pyrifenox?
A: this compound primarily acts as an ergosterol biosynthesis inhibitor [, , , ]. It specifically targets the C-14 demethylation step in the ergosterol biosynthesis pathway [, , ].
Q2: How does the inhibition of ergosterol biosynthesis affect fungi?
A: Ergosterol is a crucial component of fungal cell membranes, analogous to cholesterol in animal cells. Inhibiting its biosynthesis disrupts membrane integrity and fluidity, ultimately leading to fungal cell death [, ].
Q3: Are there any differences in the efficacy of this compound against different fungal species?
A: Yes, research has shown that this compound exhibits differential effects on Cryptococcus neoformans and Cryptococcus gattii. While it effectively inhibits the growth of C. neoformans, it is significantly less effective against C. gattii []. This difference in sensitivity is attributed to the expression of efflux pump genes, particularly AFR1 and AFR2, in C. gattii. Mutant C. gattii cells lacking these genes show increased sensitivity to this compound [].
Q4: Does this compound impact GXM export in Cryptococcus species?
A: Yes, treatment with this compound significantly reduces the secretion of GXM in both C. neoformans and C. gattii [].
Q5: What is the molecular formula and weight of this compound?
A5: While the provided research papers don't explicitly state the molecular formula and weight of this compound, they provide its chemical structure, which can be used to deduce this information.
Q6: Is there any spectroscopic data available for this compound?
A: The electrochemical behavior of this compound has been investigated using techniques like DC polarography, cyclic voltammetry, AC polarography, and differential pulse polarography []. This research provides valuable insights into its reduction behavior under various pH conditions.
Q7: What are the known resistance mechanisms to this compound in fungi?
A: One of the main resistance mechanisms observed is the overexpression of efflux pump genes, particularly AFR1 and AFR2, as seen in C. gattii []. These pumps can effectively expel this compound from the fungal cells, reducing its efficacy.
Q8: Does cross-resistance exist between this compound and other fungicides?
A: Yes, cross-resistance has been observed between this compound and other Demethylation Inhibitor (DMI) fungicides. For instance, strains of Venturia inaequalis resistant to flusilazole also exhibited resistance to this compound []. Similarly, Ustilago maydis mutants with major gene mutations conferring resistance to fenpropimorph showed cross-resistance to fenpropidin and tridemorph, but not to inhibitors of earlier steps in ergosterol biosynthesis or to triazoles and this compound []. Conversely, minor gene mutants displayed increased sensitivity to triazoles and this compound [].
Q9: What is known about the toxicity of this compound?
A: While the provided abstracts do not extensively detail this compound toxicity, one study reports on allergic contact dermatitis caused by exposure to Rondo-M®, a fungicide containing this compound and mancozeb []. Patch testing confirmed the allergic reaction to both components []. This highlights the potential for this compound to cause skin sensitization in certain individuals.
Q10: What is the environmental impact of this compound?
A: Although the provided abstracts lack specific details on the environmental impact of this compound, one study shows that its dissipation is enhanced when biofumigation with solarization is used as a soil disinfestation method []. This suggests that specific agricultural practices can influence its degradation in the environment.
Q11: What analytical methods are employed to detect and quantify this compound?
A: Various techniques have been used to analyze this compound, including gas chromatography with electron capture detection (GC-ECD) [], differential pulse polarography [], capillary electrophoresis with ultraviolet detection (CE-UV) [, ], and capillary electrophoresis-electrospray ionization-quadrupole ion trap-tandem mass spectrometry (CE-ESI-MS/MS) [, ].
Q12: Are there any known alternatives to this compound for controlling fungal diseases?
A: Several alternative fungicides have been investigated for their effectiveness against various fungal pathogens. These include, but are not limited to, flusilazole, propiconazole, triflumizole, fenpropimorph, iprodione, procymidone, chlozolinate, quintozene, chloroneb, tolclofos-methyl, cyprodinil, fenhexamid, benomyl, fludioxonil, difenoconazole, penconazole, carbendazim, thiabendazole, fosetyl-aluminium, and propiconazole [, , , ]. The choice of the most suitable alternative depends on the specific fungal pathogen, host plant, and environmental factors.
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